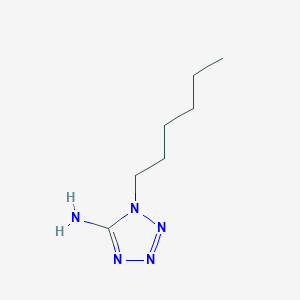

1-Hexyltetrazol-5-amine

CAS No.: 6280-35-9

Cat. No.: VC17157028

Molecular Formula: C7H15N5

Molecular Weight: 169.23 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 6280-35-9 |

|---|---|

| Molecular Formula | C7H15N5 |

| Molecular Weight | 169.23 g/mol |

| IUPAC Name | 1-hexyltetrazol-5-amine |

| Standard InChI | InChI=1S/C7H15N5/c1-2-3-4-5-6-12-7(8)9-10-11-12/h2-6H2,1H3,(H2,8,9,11) |

| Standard InChI Key | HEZFPTKCTBYTCK-UHFFFAOYSA-N |

| Canonical SMILES | CCCCCCN1C(=NN=N1)N |

Introduction

Chemical Structure and Physicochemical Properties

The molecular structure of 1-hexyltetrazol-5-amine consists of a planar tetrazole ring (C1N4) with a hexyl group (-C6H13) attached to one nitrogen atom and an amine (-NH2) group at the 5-position. This configuration confers unique electronic properties, including high nitrogen content (40.7%) and resonance stabilization, which are critical for its applications in energetic materials and medicinal chemistry .

Molecular Formula and Weight

The compound has the molecular formula C7H15N5, yielding a molecular weight of 169.23 g/mol. Key calculated properties include:

| Property | Value |

|---|---|

| Molecular Formula | C7H15N5 |

| Molecular Weight | 169.23 g/mol |

| Nitrogen Content | 40.7% |

| Hydrogen Bond Donors | 1 (NH2 group) |

| Hydrogen Bond Acceptors | 4 (tetrazole ring) |

While experimental data on density, melting point, and solubility are scarce for 1-hexyltetrazol-5-amine, analogs such as 5-amino-1H-tetrazole monohydrate exhibit a density of 1.001 g/mL and solubility in polar solvents like water and ethanol . The hexyl chain likely enhances lipophilicity, as evidenced by the logP value of 2.48 for structurally related 1-butyl-N-[(4-methylphenyl)methyl]tetrazol-5-amine .

Synthesis and Manufacturing

Synthetic Routes

The synthesis of 1-hexyltetrazol-5-amine can be inferred from methodologies developed for analogous 5-aminotetrazoles. A widely used approach involves a one-pot reaction starting with hexylamine, as outlined below :

-

Diazotization: Hexylamine reacts with sodium nitrite (NaNO2) in hydrochloric acid (HCl) to form a diazonium salt.

-

Cyclization: The diazonium salt undergoes cyclization with sodium azide (NaN3) to yield the tetrazole ring.

-

Ammonolysis: The intermediate is treated with ammonium chloride (NH4Cl) to introduce the amine group at the 5-position.

This method avoids toxic heavy-metal catalysts and achieves yields exceeding 70% under optimized conditions . Alternative routes include:

-

Ugi Reaction: A four-component reaction involving hexyl isocyanide, amines, carbonyl compounds, and azides .

-

Hydrazine-Based Cyclization: Reaction of hexyl hydrazine with cyanogen bromide (BrCN) followed by ammonolysis .

Optimization Challenges

Key challenges in synthesis include controlling regioselectivity (to favor 1-substitution over 2-substitution) and minimizing byproducts such as 1-hexyltetrazol-5-ol. Lithium bis(trimethylsilyl)amide (LiHMDS) has been employed to enhance reaction efficiency in analogous systems .

Applications in Industrial and Biomedical Research

Pharmaceutical Development

5-Aminotetrazoles are recognized as carboxylate bioisosteres, making them valuable in drug design to improve metabolic stability and bioavailability . Specific potential applications for 1-hexyltetrazol-5-amine include:

-

Anticancer Agents: Tetrazole derivatives exhibit tubulin polymerization inhibition (e.g., IC50 = 1.1 μM for compound 82 in PMC ), suggesting utility in disrupting microtubule assembly in cancer cells.

-

Antiviral Therapeutics: Analogous compounds demonstrate inhibitory effects against herpes simplex virus (HSV) DNA polymerase and influenza RNA transcriptase .

-

Anti-Inflammatory Drugs: The amine group facilitates hydrogen bonding with cyclooxygenase-2 (COX-2), a target in inflammation management .

Energetic Materials

The high nitrogen content (40.7%) and stability under thermal stress make 1-hexyltetrazol-5-amine a candidate for low-sensitivity explosives and propellants. Compared to traditional compounds like RDX, tetrazole-based energetics produce fewer toxic byproducts upon combustion .

Agricultural Chemistry

As an intermediate in herbicide synthesis, 1-hexyltetrazol-5-amine can functionalize chlorophenoxy moieties to enhance crop protection. For example, coupling with 2,4-dichlorophenol yields derivatives with broad-spectrum weed control .

Future Research Directions

-

Structure-Activity Relationships (SAR): Systematic modification of the hexyl chain length to optimize pharmacokinetic properties.

-

Polymer Chemistry: Incorporation into coordination polymers for gas storage (e.g., H2, CO2).

-

Green Synthesis: Developing solvent-free mechanochemical routes to improve sustainability.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume